molecular formula C13H9FO B067038 2-(4-Fluorophenyl)benzaldehyde CAS No. 192863-46-0

2-(4-Fluorophenyl)benzaldehyde

Cat. No.: B067038
CAS No.: 192863-46-0
M. Wt: 200.21 g/mol
InChI Key: QENDTDXVOJYDLG-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)benzaldehyde is an organic compound with the molecular formula C13H9FO It is a derivative of benzaldehyde where a fluorine atom is substituted at the para position of the phenyl ring

Mechanism of Action

Target of Action

2-(4-Fluorophenyl)benzaldehyde is a type of benzaldehyde that has shown potent antifungal activity . The primary targets of this compound are the cellular antioxidation systems of fungi, such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in protecting the fungal cells from oxidative stress. By disrupting these antioxidation systems, this compound inhibits fungal growth .

Mode of Action

The compound interacts with its targets by destabilizing the cellular redox homeostasis of the fungi . This disruption leads to an increase in oxidative stress within the fungal cells, which can inhibit their growth and proliferation . The compound’s effectiveness as an antifungal agent increases with the presence of an ortho-hydroxyl group in the aromatic ring .

Biochemical Pathways

The affected biochemical pathway primarily involves the cellular antioxidation systems of fungi . When this compound disrupts these systems, it leads to an imbalance in the redox state of the fungal cells. This imbalance can cause damage to various cellular components, including proteins, lipids, and DNA, thereby inhibiting the growth and proliferation of the fungi .

Pharmacokinetics

Similar compounds have shown promising pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (adme) properties . These properties can impact the bioavailability of the compound, which is a critical factor in its effectiveness as a therapeutic agent .

Result of Action

The primary result of the action of this compound is the inhibition of fungal growth . By disrupting the cellular antioxidation systems of fungi, the compound causes an increase in oxidative stress within the fungal cells. This stress can lead to damage to various cellular components and inhibit the growth and proliferation of the fungi .

Biochemical Analysis

Biochemical Properties

2-(4-Fluorophenyl)benzaldehyde plays a significant role in various biochemical reactions. It can act as a synthetic intermediate in the formation of Schiff base compounds, which have shown antimicrobial properties . The aldehyde group in this compound allows it to participate in condensation reactions with amines, forming imines that can interact with enzymes and proteins. These interactions often involve the formation of covalent bonds, leading to enzyme inhibition or activation depending on the specific biochemical context.

Cellular Effects

This compound has been observed to influence cellular processes significantly. It can disrupt cellular redox homeostasis, leading to oxidative stress in cells . This disruption can affect cell signaling pathways, particularly those involved in the oxidative stress response. Additionally, this compound can alter gene expression by modulating transcription factors that respond to oxidative stress, thereby impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. For example, it can inhibit enzymes involved in the antioxidation pathway, such as superoxide dismutases and glutathione reductase . This inhibition results in the accumulation of reactive oxygen species (ROS), which can further modulate gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions but can degrade under prolonged exposure to light and air . Over time, the degradation products may influence cellular functions differently compared to the parent compound. Long-term studies have shown that continuous exposure to this compound can lead to sustained oxidative stress and potential cellular damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, this compound can induce toxic effects, including severe oxidative stress and cellular apoptosis . These threshold effects are crucial for determining safe dosage levels for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can undergo oxidation to form carboxylic acids or reduction to form alcohols. Enzymes such as aldehyde dehydrogenases and reductases play a role in these metabolic transformations . The compound’s metabolism can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution can affect its localization and accumulation in specific tissues, influencing its biochemical activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can localize to various cellular compartments, including the cytoplasm and mitochondria . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization can affect its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(4-Fluorophenyl)benzaldehyde can be synthesized through several methods. One common approach involves the halogen-exchange reaction of 4-chlorobenzaldehyde with a fluorinating agent. This reaction typically requires a catalyst and is carried out under controlled temperature conditions to ensure the selective substitution of the chlorine atom with fluorine .

Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves the chlorination of 4-fluorotoluene to produce benzal chloride, followed by oxidation to yield the desired aldehyde . This method is preferred due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products:

    Oxidation: 4-Fluorobenzoic acid.

    Reduction: 2-(4-Fluorophenyl)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenyl)benzaldehyde has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme interactions and as a precursor in the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the development of drugs with potential antibacterial, antifungal, and anticancer properties.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    4-Fluorobenzaldehyde: Similar structure but lacks the additional phenyl ring.

    2-Fluorobenzaldehyde: Fluorine atom is positioned ortho to the aldehyde group.

    3-Fluorobenzaldehyde: Fluorine atom is positioned meta to the aldehyde group.

Uniqueness: 2-(4-Fluorophenyl)benzaldehyde is unique due to the presence of both a fluorine atom and an additional phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its simpler counterparts .

Properties

IUPAC Name

2-(4-fluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENDTDXVOJYDLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362619
Record name 2-(4-Fluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192863-46-0
Record name 2-(4-Fluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 192863-46-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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